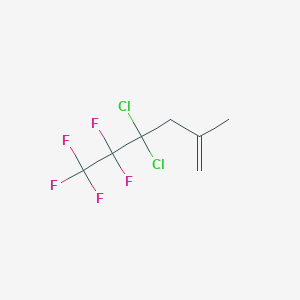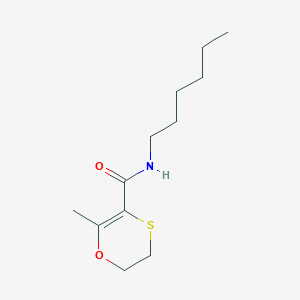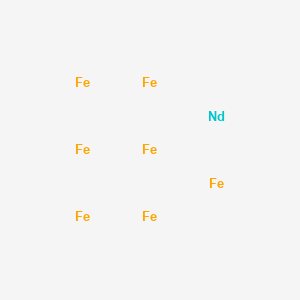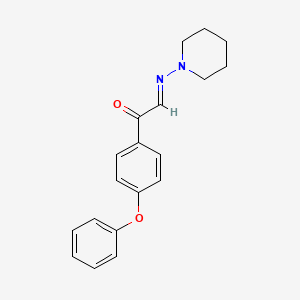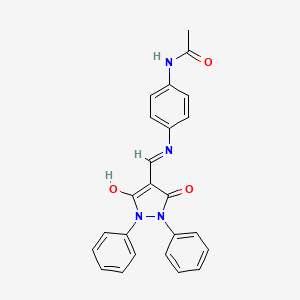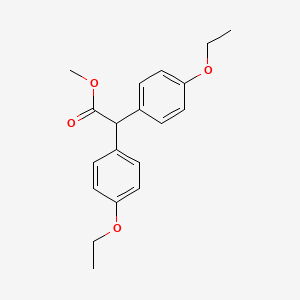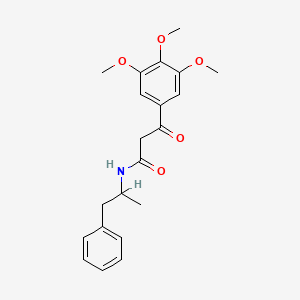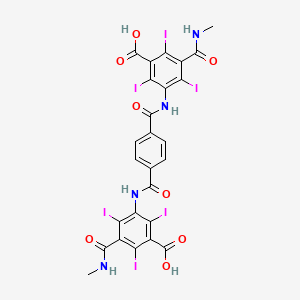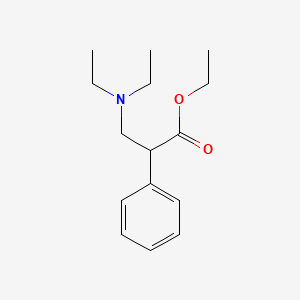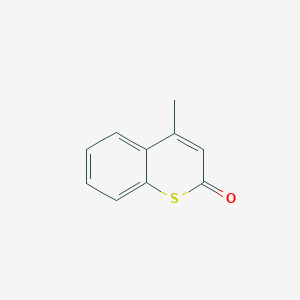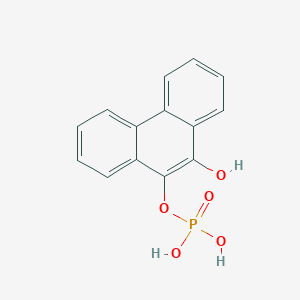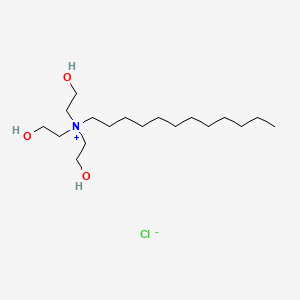
N,N,N-Tris(2-hydroxyethyl)dodecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tris(2-hydroxyethyl)dodecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(2-hydroxyethyl)dodecan-1-aminium chloride typically involves the reaction of dodecylamine with ethylene oxide, followed by quaternization with hydrochloric acid. The reaction conditions include:
Reaction with Ethylene Oxide: Dodecylamine is reacted with ethylene oxide under controlled temperature and pressure to form N,N,N-Tris(2-hydroxyethyl)dodecylamine.
Quaternization: The resulting compound is then quaternized with hydrochloric acid to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tris(2-hydroxyethyl)dodecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other alkali metal hydroxides are commonly used.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted ammonium compounds.
Scientific Research Applications
N,N,N-Tris(2-hydroxyethyl)dodecan-1-aminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a disinfectant and antimicrobial agent.
Medicine: Utilized in the formulation of antiseptics and disinfectants for medical use.
Industry: Applied in the production of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of N,N,N-Tris(2-hydroxyethyl)dodecan-1-aminium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This antimicrobial action is primarily due to its ability to penetrate and disrupt the integrity of the cell membrane.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Tris(2-hydroxyethyl)decan-1-aminium bromide
- N,N-Bis(2-hydroxyethyl)dodecanamide
Comparison
N,N,N-Tris(2-hydroxyethyl)dodecan-1-aminium chloride is unique due to its specific chain length and chloride ion, which confer distinct surfactant and antimicrobial properties. Compared to N,N,N-Tris(2-hydroxyethyl)decan-1-aminium bromide, the chloride variant may exhibit different solubility and reactivity profiles. N,N-Bis(2-hydroxyethyl)dodecanamide, on the other hand, lacks the quaternary ammonium structure, resulting in different chemical and physical properties.
Properties
CAS No. |
22642-51-9 |
|---|---|
Molecular Formula |
C18H40ClNO3 |
Molecular Weight |
354.0 g/mol |
IUPAC Name |
dodecyl-tris(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C18H40NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-16-20,14-17-21)15-18-22;/h20-22H,2-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
WBHQMQIMDAZXJQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
